A Comprehensive Spectroscopic Guide to 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole
A Comprehensive Spectroscopic Guide to 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds as scaffolds for drug discovery is of paramount importance. Among these, thiazole derivatives are recognized for their diverse biological activities. The compound 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole (CAS No: 632300-38-0) represents a key building block in this field.[1] Its unique structure combines the rigid, lipophilic adamantyl cage with the versatile thiazole ring and a reactive chloromethyl group. The adamantyl moiety is known to enhance the lipophilicity and membrane permeability of molecules, making it a valuable feature for targeting various biological pathways, including those related to central nervous system disorders.[1]
This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole. For researchers and drug development professionals, a thorough understanding of this data is critical for ensuring compound identity, purity, and for predicting its chemical reactivity in subsequent synthetic steps. The combination of these analytical techniques provides a self-validating system for structural confirmation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, offering precise information about the hydrogen and carbon framework of a molecule.[2] For a molecule like 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole, both ¹H and ¹³C NMR are indispensable for unambiguous structural assignment.
Experimental Protocol
A robust NMR protocol is fundamental for acquiring high-quality, reproducible data.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Ensure complete dissolution by gentle vortexing.[2]
Data Acquisition:
-
Spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.[3]
-
¹H NMR spectra are referenced to the residual solvent peak or internal tetramethylsilane (TMS) at δ 0.00 ppm.
-
¹³C NMR spectra are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[3]
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The distinct chemical environments of the adamantyl, chloromethyl, and thiazole protons give rise to characteristic signals.
Table 1: ¹H NMR Data for 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | Singlet (s) | 1H | Thiazole H-5 |
| ~4.65 | Singlet (s) | 2H | -CH₂Cl |
| ~2.15 | Broad Singlet | 3H | Adamantyl γ-CH |
| ~1.90 | Broad Singlet | 6H | Adamantyl δ-CH₂ |
| ~1.78 | Broad Singlet | 6H | Adamantyl β-CH₂ |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. The values presented are typical and synthesized from literature data on similar structures.[1][4]
Interpretation:
-
Thiazole H-5 (δ ~7.20): The singlet in the aromatic region is characteristic of the lone proton on the thiazole ring at the C-5 position. Its downfield shift is due to the electron-withdrawing nature of the heterocyclic ring. For many 2,4-disubstituted thiazoles, this proton appears as a singlet.[5][6]
-
Chloromethyl Protons (δ ~4.65): The singlet integrating to two protons is unequivocally assigned to the chloromethyl (-CH₂Cl) group.[1] The electronegative chlorine atom deshields these protons, shifting them significantly downfield. The singlet multiplicity confirms the absence of adjacent protons for coupling.
-
Adamantyl Protons (δ ~1.78-2.15): The adamantyl group produces a set of characteristic signals in the aliphatic region.[1] Due to the high symmetry of the adamantyl cage and complex coupling, these often appear as broad, overlapping multiplets or broad singlets. They integrate to a total of 15 protons, confirming the presence of the C₁₀H₁₅ cage.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment.
Table 2: Predicted ¹³C NMR Data for 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole
| Chemical Shift (δ ppm) | Assignment |
| ~175.0 | Thiazole C-2 |
| ~152.0 | Thiazole C-4 |
| ~115.0 | Thiazole C-5 |
| ~43.0 | -CH₂Cl |
| ~41.0 | Adamantyl β-CH₂ |
| ~36.5 | Adamantyl δ-CH₂ |
| ~35.0 | Adamantyl C (quat.) |
| ~28.5 | Adamantyl γ-CH |
Note: These are predicted values based on typical shifts for adamantane derivatives and substituted thiazoles.[7][8][9]
Interpretation:
-
Thiazole Carbons (δ ~115-175): The three carbons of the thiazole ring are the most downfield signals. The C-2 carbon, situated between two heteroatoms (N and S), is the most deshielded.[7] The C-4 and C-5 carbons appear at intermediate shifts.
-
Chloromethyl Carbon (δ ~43.0): The carbon of the -CH₂Cl group is shifted downfield due to the attached chlorine atom.
-
Adamantyl Carbons (δ ~28-41): The four distinct carbon environments of the adamantyl cage appear in the aliphatic region. The quaternary carbon (C-quat) is typically around δ 35.0, while the CH and CH₂ groups have characteristic shifts.[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This is a common and convenient modern technique.[2]
IR Spectral Data & Interpretation
The IR spectrum provides a molecular fingerprint, with key absorptions confirming the presence of the thiazole ring and the alkyl halide functionality.
Table 3: Key IR Absorptions for 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | Thiazole C-H Stretch |
| ~2900, ~2850 | Strong | Adamantyl C-H Stretch (aliphatic) |
| ~1580-1600 | Medium | Thiazole C=N Ring Stretch |
| ~1470-1570 | Medium | Thiazole Ring Skeletal Vibrations |
| ~650-680 | Medium | C-Cl Stretch |
Source: Data synthesized from multiple sources.[1][2][10][11]
Interpretation:
-
C-H Stretches: The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds of the bulky adamantyl group.[11] A weaker peak above 3000 cm⁻¹ corresponds to the sp² C-H bond of the thiazole ring.[12]
-
Thiazole Ring Vibrations: The absorptions in the 1470-1600 cm⁻¹ region are diagnostic for the thiazole ring, arising from C=N and other skeletal stretching vibrations.[1][2]
-
C-Cl Stretch: The presence of a medium-intensity band in the 650-680 cm⁻¹ range is strong evidence for the carbon-chlorine bond of the chloromethyl group.[1]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol
Data Acquisition:
-
A sample is introduced into the mass spectrometer and ionized, typically using Electron Impact (EI) or Electrospray Ionization (ESI).
-
EI is a common technique for small, relatively stable organic molecules and often provides rich fragmentation data.
MS Data & Interpretation
The mass spectrum confirms the molecular formula and the presence of a chlorine atom, while the fragmentation pattern aligns perfectly with the known structure.
Table 4: Mass Spectrometry Data for 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole
| m/z | Assignment | Notes |
| 267 | [M]⁺ (with ³⁵Cl) | Molecular ion peak, confirms molecular weight. |
| 269 | [M+2]⁺ (with ³⁷Cl) | Isotope peak; ~1/3 intensity of M⁺, confirming one chlorine atom. |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation; often the base peak due to its high stability. |
| 232 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 218 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| 132 | [M - C₁₀H₁₅]⁺ | Loss of the adamantyl radical. |
Molecular Formula: C₁₄H₁₈ClNS; Exact Mass: 267.08.[13]
Interpretation:
-
Molecular Ion and Isotope Peaks: The appearance of a peak at m/z 267 corresponding to the molecular ion ([M]⁺) confirms the molecular weight of the compound. Crucially, the presence of an [M+2]⁺ peak at m/z 269 with a relative intensity of approximately 33% is the definitive signature of a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[14]
-
Fragmentation Pattern: The fragmentation is dominated by cleavages that form stable ions.
-
Adamantyl Cation (m/z 135): The most common fragmentation pathway for adamantyl-containing compounds is the loss of the thiazole portion to form the highly stable adamantyl cation (C₁₀H₁₅⁺). This fragment is often the most intense peak (the base peak) in the spectrum.
-
Loss of Chlorine (m/z 232): Cleavage of the C-Cl bond results in a fragment at [M-35]⁺.
-
Loss of Adamantyl (m/z 132): Loss of the adamantyl group as a radical leads to the formation of the 4-(chloromethyl)-1,3-thiazole cation.
-
Conclusion
The structural identity and integrity of 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole are unequivocally established through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups, and Mass Spectrometry validates the molecular weight and elemental composition. This comprehensive spectroscopic profile serves as a reliable, self-validating reference for researchers, ensuring the quality and identity of this pivotal intermediate in the synthesis of advanced pharmaceutical agents.
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